molecular formula C11H19N B14394201 11-Methyl-2-azaspiro[5.5]undec-8-ene CAS No. 87943-80-4

11-Methyl-2-azaspiro[5.5]undec-8-ene

Cat. No.: B14394201
CAS No.: 87943-80-4
M. Wt: 165.27 g/mol
InChI Key: FJVZOJJCZWPJHW-UHFFFAOYSA-N
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Description

11-Methyl-2-azaspiro[55]undec-8-ene is a chemical compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-2-azaspiro[5.5]undec-8-ene typically involves the cyclization of appropriate precursors. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. For instance, the starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, can be alkylated with 4-tert-butylbenzyl bromide, followed by a Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-2-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated spirocyclic compounds.

Scientific Research Applications

11-Methyl-2-azaspiro[5.5]undec-8-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists.

    Industry: It can be used in the development of new materials with unique properties due to its spirocyclic structure.

Mechanism of Action

The mechanism of action of 11-Methyl-2-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and inhibition leads to the disruption of its cell wall synthesis, ultimately causing bacterial death .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.

    2-Azaspiro[5.5]undec-8-ene: This is a closely related compound with a similar spirocyclic framework.

Uniqueness

11-Methyl-2-azaspiro[5.5]undec-8-ene is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for specific applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11-Methyl-2-azaspiro[5.5]undec-8-ene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A three-component condensation reaction involving aromatic substrates (e.g., trimethoxybenzene), aldehydes (e.g., isobutyraldehyde), and nitriles in concentrated sulfuric acid has been reported for synthesizing 2-azaspiro frameworks. Substituent patterns on the aromatic ring significantly affect reaction rates and regioselectivity . Optimization of stoichiometry (e.g., 1:1:1 molar ratio) and temperature (ambient to 80°C) is critical for maximizing yield. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the spirocyclic product.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H]+ at m/z 861.4 in related spiro compounds) and detects impurities .
  • HPLC (High-Performance Liquid Chromatography) : Retention time (e.g., 1.40 minutes under SMD-TFA05 conditions) provides purity assessment .
  • NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and ring conformations. For example, spiro junctions exhibit distinct splitting patterns due to restricted rotation .

Q. How does the spirocyclic architecture of this compound influence its physicochemical properties?

  • Methodological Answer : The spiro[5.5]undecane framework imposes conformational rigidity, reducing entropy-driven degradation. Computational modeling (e.g., DFT or molecular mechanics) predicts steric strain at the azaspiro junction. Experimental validation via X-ray crystallography (as seen in structurally analogous tricyclic compounds like alpha-cedrene) confirms bond angles and torsional strain .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives with functionalized aromatic substituents?

  • Methodological Answer : Directed ortho-metalation (DoM) or Friedel-Crafts alkylation can introduce substituents at specific positions. For example, electron-donating groups (e.g., methoxy) on aromatic rings enhance electrophilic substitution rates, as demonstrated in the synthesis of 9-(6-methoxy-naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene derivatives . Radical trapping agents (e.g., TEMPO) may mitigate side reactions in acidic media .

Q. How can stereochemical outcomes be controlled during the formation of the azaspiro ring system?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce enantioselectivity. For instance, stereocenters in analogous dioxaspiro[5.5]undec-8-ene systems were resolved using chiral HPLC columns or enzymatic resolution . Dynamic kinetic resolution under protic conditions (e.g., ethanol/water mixtures) may also bias spiro ring closure toward a single enantiomer.

Q. What computational tools predict the biological activity of this compound derivatives, particularly protease inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protease active sites (e.g., TMPRSS2 or trypsin) identifies binding motifs. Structural analogs like 2,4-dioxaspiro[5.5]undec-8-ene derivatives exhibit inhibitory activity via hydrogen bonding to catalytic serine residues . Free-energy perturbation (FEP) calculations quantify binding affinity differences between substituents (e.g., methyl vs. trifluoromethyl groups) .

Q. How do solvent polarity and proticity affect the stability of this compound in solution?

  • Methodological Answer : Accelerated stability studies in DMSO, acetonitrile, and aqueous buffers (pH 1–10) reveal degradation pathways. For example, spiro compounds with labile ether linkages (e.g., dioxaspiro analogs) hydrolyze rapidly in acidic conditions, while azaspiro systems show greater resilience. UV-Vis spectroscopy tracks degradation kinetics, and Arrhenius plots extrapolate shelf-life .

Properties

CAS No.

87943-80-4

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

11-methyl-2-azaspiro[5.5]undec-8-ene

InChI

InChI=1S/C11H19N/c1-10-5-2-3-6-11(10)7-4-8-12-9-11/h2-3,10,12H,4-9H2,1H3

InChI Key

FJVZOJJCZWPJHW-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC12CCCNC2

Origin of Product

United States

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